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molecular formula C15H14BrNO3 B8452407 [4-Bromo-1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid CAS No. 62380-89-6

[4-Bromo-1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid

Cat. No. B8452407
M. Wt: 336.18 g/mol
InChI Key: VDFYOOIXVXQUFQ-UHFFFAOYSA-N
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Patent
US04048191

Procedure details

A suspension of 2.6 g. (0.0715 mole) of ethyl 4-bromo-1-methyl-5-(p-toluoyl)pyrrole-2-acetate in 14.4 ml of 0.5N sodium hydroxide solution is heated under reflux for 30 minutes. It is then poured into dilute hydrochloride acid and the precipitated solid is filtered and air dried. Recrystallization of this precipitate from ether by addition of cyclohexane and evaporation of the ether until crystallization occurs yields as a white solid 4-bromo-1-methyl-5-(p-toluoyl)pyrrole-2-acetic acid; m.p. 155°-157° C.
Name
ethyl 4-bromo-1-methyl-5-(p-toluoyl)pyrrole-2-acetate
Quantity
0.0715 mol
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:17][C:18]([O:20]CC)=[O:19])[N:5]([CH3:16])[C:6]=1[C:7]([C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1)=[O:8].Cl>[OH-].[Na+]>[Br:1][C:2]1[CH:3]=[C:4]([CH2:17][C:18]([OH:20])=[O:19])[N:5]([CH3:16])[C:6]=1[C:7]([C:9]1[CH:10]=[CH:11][C:12]([CH3:15])=[CH:13][CH:14]=1)=[O:8] |f:2.3|

Inputs

Step One
Name
ethyl 4-bromo-1-methyl-5-(p-toluoyl)pyrrole-2-acetate
Quantity
0.0715 mol
Type
reactant
Smiles
BrC=1C=C(N(C1C(=O)C1=CC=C(C=C1)C)C)CC(=O)OCC
Name
Quantity
14.4 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 2.6 g
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the precipitated solid is filtered
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
Recrystallization of this precipitate from ether
ADDITION
Type
ADDITION
Details
by addition of cyclohexane and evaporation of the ether
CUSTOM
Type
CUSTOM
Details
until crystallization

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(N(C1C(=O)C1=CC=C(C=C1)C)C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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